

Confirming the Structure of Epibenzomalvin E: A Comparative Guide Using NMR Spectroscopy

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For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of complex natural products is paramount in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for a molecule's precise structural and stereochemical determination. This guide provides a comparative analysis of the NMR data that confirms the structure of **Epibenzomalvin E**, a benzodiazepine alkaloid isolated from Penicillium sp.

The structure of (±)-Benzomalvin E has been elucidated and subsequently confirmed through total synthesis.[1] This guide will focus on the NMR data of the two epimers, (+)-Benzomalvin E and (-)-Benzomalvin E, to illustrate the power of NMR in distinguishing between closely related stereoisomers.

Comparative NMR Data of Epibenzomalvin E Epimers

The ¹H and ¹³C NMR data for (+)-Benzomalvin E (1) and (-)-Benzomalvin E (2), isolated from Penicillium sp. SYPF 8411, are presented below.[2] These epimers differ in their stereochemistry, leading to distinct chemical shifts, particularly for the carbons and protons near the chiral centers.



Position	δC (+)- Benzomalvin E[2]	δH (+)- Benzomalvin E (J in Hz)[2]	δC (-)- Benzomalvin E[2]	δΗ (-)- Benzomalvin E (J in Hz)
2	167.3	167.3		
3	131.4	131.4	_	
4	130.1	7.90 (brd, J=7.50)	130.1	7.90 (brd, J=7.50)
5	129.1	7.55 (t, J=7.67)	129.1	7.55 (t, J=7.67)
6	130.9	7.59 (t)	130.9	7.59 (t)
7	127.9	7.53 (t, J=7.88)	127.9	7.53 (t, J=7.88)
8	132.6	132.6		
10	160.7	160.7		
11	121.5	121.5		
12	127.6	8.29 (brd, J=7.85)	127.6	8.29 (brd, J=7.85)
13	127.2	7.74 (brd, J=7.85)	127.2	7.74 (brd, J=7.85)
14	135.0	7.82 (t, J=7.16)	135.0	7.82 (t, J=7.16)
15	127.3	7.59 (d)	127.3	7.59 (d)
16	145.0	145.0		
18	152.4	152.4	_	
19	75.6	4.84 (d, J=6.17)	60.3	4.84 (d, J=6.17)
20	71.0	5.70 (d, J=6.17)	71.0	5.70 (d, J=6.17)
21	139.5	139.5		
22, 26	126.6	7.41 (d, J=7.50)	126.6	7.41 (d, J=7.50)
23, 25	128.6	7.28 (brt, J=7.18)	128.6	7.28 (brt, J=7.18)



24	128.1	7.24 (t, J=7.25)	128.1	7.24 (t, J=7.25)
27	29.3	3.25 (s)	29.3	3.25 (s)

The most significant difference in the NMR data between the two epimers is observed at the C-19 position, with a chemical shift of δ C 75.6 for (+)-Benzomalvin E and δ C 60.3 for (-)-Benzomalvin E. This substantial upfield shift is a clear indicator of the different stereochemical arrangement at this chiral center.

Experimental Protocols

NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a 600 MHz spectrometer with CDCl₃ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak.

Structure Elucidation using 2D NMR: The planar structure and relative stereochemistry of (±)-Benzomalvin E were confirmed through a combination of 2D NMR experiments, including COSY, HSQC, and HMBC.

- COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, establishing connectivity between adjacent protons. A key COSY correlation was observed between H-19 (δH 4.55) and H-20 (δH 3.83), confirming their adjacent positions.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for assembling the molecular skeleton. Key HMBC correlations for confirming the structure of (±)-Benzomalvin E include:
 - Η₃-27 (δΗ 2.57) to C-2 (δC 164.7)
 - H-4 (δH 7.93) to C-2 (δC 164.7)
 - H-12 (δH 8.23) to C-10 (δC 161.2) and C-16 (δC 146.2)
 - H-19 (δ H 4.55) to C-2 (δ C 164.7), C-18 (δ C 153.1), C-20 (δ C 70.2), and C-27 (δ C 37.4)

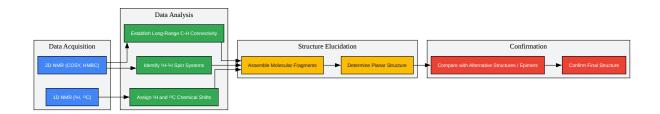


H-20 (δH 3.84) to C-19 (δC 74.2), C-21 (δC 141.2), and C-22/C-26 (δC 126.3)

These correlations, in conjunction with ¹H and ¹³C data, allow for the unambiguous assignment of the entire molecular structure.

Workflow for Structure Confirmation

The logical workflow for confirming the structure of **Epibenzomalvin E** using NMR data is illustrated in the following diagram.



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NMR Structure Confirmation Workflow

This comprehensive approach, combining 1D and 2D NMR techniques, provides the necessary evidence to confidently assign the chemical structure and stereochemistry of **Epibenzomalvin E**, a critical step in its evaluation as a potential therapeutic agent.

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References

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